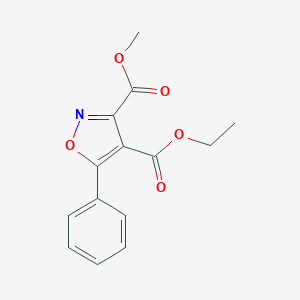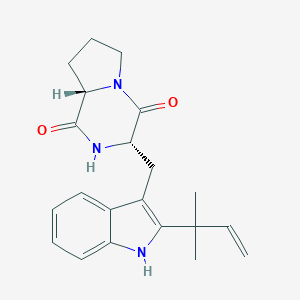
Deoxybrevianamide E
Vue d'ensemble
Description
Deoxybrevianamide E (DBe) is a member of the cyclic depsipeptide family of natural products and is an important component of the human microbiome. It was first discovered in the human gut in 2018 and has since been studied for its potential applications in a variety of fields, including medicine, biochemistry, and molecular biology. DBe is a unique molecule that has a wide range of biochemical and physiological effects, and its synthesis method and mechanism of action have been well-studied.
Applications De Recherche Scientifique
Diabetes Research : Deoxybrevianamide E is used in diabetes research, particularly in studying the pathogenesis of the disease and its complications. It has been investigated in animal models for potential new treatments and preventative strategies (Rees & Alcolado, 2005).
Construction of Bicyclo[2.2.2] Ring Systems : Epi-deoxybrevianamide E is utilized in constructing the bicyclo[2.2.2] ring system, a structure common to a variety of compounds including paraherquamides, marcfortines, and brevianamides (Williams et al., 1998).
Total Synthesis of Pharmaceuticals : The novel construction of 2,3-disubstituted indoles involving this compound may be useful in the total synthesis of various pharmaceuticals (Schkeryantz et al., 1999).
Biosynthetic Precursor in Marine-Derived Aspergillus sp. : this compound and its derivatives are proposed as biosynthetic precursors for advanced metabolites isolated from marine-derived Aspergillus species (Kato et al., 2011).
Alternative Biosynthetic Pathway for Brevianamides : The incorporation of this compound in brevianamides A, B, and E suggests an alternative biosynthetic pathway for these substances (Sanz-Cervera et al., 1993).
Key Metabolite in Indolic Mould Metabolites : this compound is a significant metabolite in indolic mould metabolites, and its conversion into brevianamide E has been described (Ritchie & Saxton, 1981).
Insights into Absolute Stereochemistry : The chiral total synthesis of brevianamide E and this compound from L-proline offers important insights into the absolute stereochemistry of brevianamide E (Kametani et al., 1981).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Deoxybrevianamide E is a cyclic dipeptide that is brevianamide F (cyclo-L-Trp-L-Pro) substituted at position 2 on the indole ring by a 1,1-dimethylallyl group . This compound has been the focus of attention from the scientific community for several decades due to its broad range of biological activities, diverse biosynthetic origins, and topologically complex structures .
Target of Action
It is known that this compound is part of the class of fungal indole alkaloids containing the bicyclo[222]diazaoctane ring, which display a range of biological activities .
Mode of Action
It is known that the compound interacts with its targets through its unique chemical structure, which includes a cyclic dipeptide and a 1,1-dimethylallyl group .
Biochemical Pathways
This compound is part of the biosynthetic pathways of the brevianamide family of bicyclo[2.2.2]diazaoctane alkaloids . The compound is converted to brevianamide E, which is further oxidized to form 6-hydroxy-deoxybrevianamide E, and the latter transformed into notoamide S by combination with dimethylallyl diphosphate (DMAPP) .
Result of Action
It is known that the compound is part of a class of molecules that display significant biological activities with potential therapeutic value .
Propriétés
IUPAC Name |
(3S,8aS)-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-4-21(2,3)18-14(13-8-5-6-9-15(13)22-18)12-16-20(26)24-11-7-10-17(24)19(25)23-16/h4-6,8-9,16-17,22H,1,7,10-12H2,2-3H3,(H,23,25)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGNSEAHJVSMAJ-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C[C@H]3C(=O)N4CCC[C@H]4C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956110 | |
| Record name | 1-Hydroxy-3-{[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl}-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34610-68-9 | |
| Record name | Deoxybrevianamide E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34610-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deoxybrevianamide E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034610689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxy-3-{[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl}-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYBREVIANAMIDE E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ20E60VAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of Deoxybrevianamide E?
A1: this compound is characterized by its indole diketopiperazine core structure, featuring a prenyl group attached to the indole moiety. [, , ]
Q2: How is this compound synthesized?
A2: Several synthetic routes to this compound have been explored. One approach involves the condensation of a suitably substituted indole derivative, like 2-(1,1-dimethylallyl)-3-dimethylaminomethylindole, with a proline derivative, such as (-)-methyl 1,4-dioxoperhydropyrrolo[1,2-a]pyrazine-3-carboxylate. [] Another strategy utilizes 3-(3-dimethylaminomethylindol-2-yl)-3-methylbut-1-ene as a starting material. [] Innovative methods for constructing the 2,3-disubstituted indole core have also been reported, showcasing the versatility in synthesizing this compound. []
Q3: What is known about the biosynthesis of this compound?
A3: Studies suggest that the biosynthesis of this compound might involve a pinacol-type rearrangement of the isoprenyl unit. This intriguing rearrangement could be a key step in forming the compound's characteristic structure. [, ]
Q4: Have there been studies on the rearrangement reactions of compounds related to this compound?
A4: Yes, researchers have investigated the acid-catalyzed rearrangements of cyclo-L-prolyl-L-[Na-(3,3-dimethylallyl)]tryptophyl, a compound structurally related to this compound. Interestingly, these studies did not observe the formation of this compound, highlighting the specific conditions required for its biosynthesis. []
Q5: From which natural sources has this compound been isolated?
A5: this compound has been isolated from various fungal species. One such source is the mangrove-derived fungus Penicillium sp., which produces this compound alongside other interesting metabolites. [] Furthermore, Aspergillus protuberus has been identified as another fungal source of this compound. [, ]
Q6: Has this compound been found in other Aspergillus species?
A6: Yes, a study investigating Aspergillus creber identified this compound as one of its metabolites, showcasing the presence of this compound in different species within the Aspergillus genus. []
Q7: What are the potential applications of this compound?
A7: While this compound itself hasn't revealed specific applications yet, its structural similarities to other bioactive prenylated indole diketopiperazine alkaloids suggest possible avenues for future research. For instance, gypsetin, a related compound, exhibits acyl-CoA: cholesterol acyltransferase inhibitory activity. [] Further investigation into the bioactivity of this compound could potentially uncover valuable applications in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



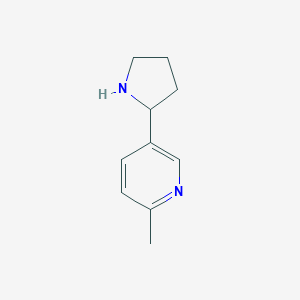
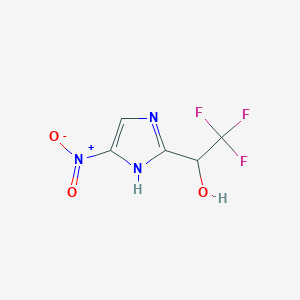
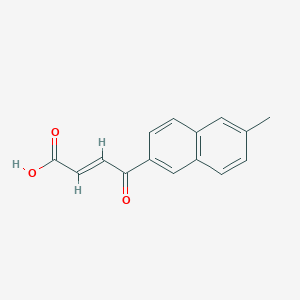


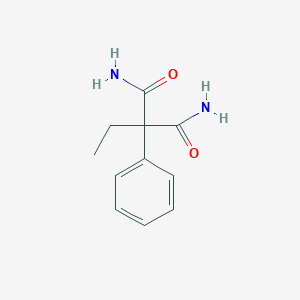
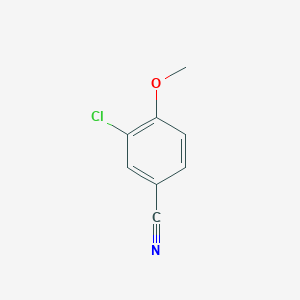
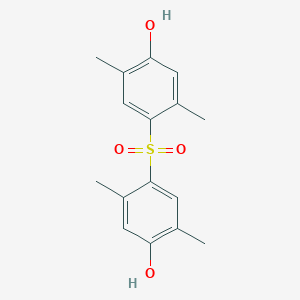
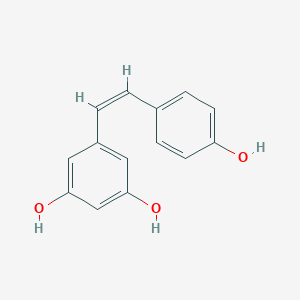

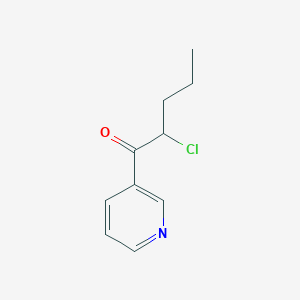

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)
